molecular formula C12H16BrFO B15328722 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene

Cat. No.: B15328722
M. Wt: 275.16 g/mol
InChI Key: WPAYNGIKLZVSPY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a tert-butoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with a tert-butyl bromide derivative under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the tert-butyl alcohol, followed by the addition of 2-fluorobenzene and a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium cyanide or sodium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents (e.g., hexane) are typical.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Substitution: Products like 1-(2-Cyano-1-(tert-butoxy)ethyl)-2-fluorobenzene.

    Elimination: Formation of alkenes such as 1-(tert-butoxy)ethyl-2-fluorobenzene.

    Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-2-fluorobenzene: Lacks the tert-butoxy group, resulting in different reactivity and properties.

    1-(2-Bromo-1-(methoxy)ethyl)-2-fluorobenzene: Contains a methoxy group instead of a tert-butoxy group, leading to variations in steric and electronic effects.

    1-(2-Chloro-1-(tert-butoxy)ethyl)-2-fluorobenzene:

Uniqueness

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, along with the bulky tert-butoxy group. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific synthetic and research applications .

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3

InChI Key

WPAYNGIKLZVSPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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